2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H12N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the ethylene oxide or ethylene chlorohydrin, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(1-ethyl-1H-pyrazol-4-yl)ethanal or 2-(1-ethyl-1H-pyrazol-4-yl)ethanoic acid.
Reduction: Formation of 2-(1-ethyl-1H-pyrazol-4-yl)ethane.
Substitution: Formation of 2-(1-ethyl-1H-pyrazol-4-yl)ethyl halides or amines.
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)ethanol: Similar structure but lacks the ethyl group on the pyrazole ring.
2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but has a methyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of the ethyl group on the pyrazole ring, which may influence its chemical reactivity and biological activity. This structural feature can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-9-6-7(3-4-10)5-8-9/h5-6,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSHPZGPIOSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251131-12-0 | |
Record name | 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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